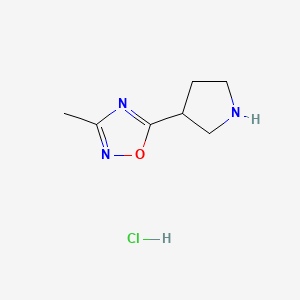

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Description

Structural Characterization of 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic chemical identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride, which accurately reflects the substitution pattern and ionic composition of the molecule. The Chemical Abstracts Service registry number 1121057-52-0 provides unique identification within chemical databases and literature.

The molecular formula C₇H₁₂ClN₃O indicates the presence of seven carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 189.643 grams per mole, representing the combined mass of the organic cation and chloride anion. The compound exists as a hydrochloride salt, formed through protonation of the basic nitrogen atom in the pyrrolidine ring and subsequent association with a chloride counterion.

The Simplified Molecular Input Line Entry System representation CC1=NOC(=N1)C2CCNC2.Cl provides a linear notation that unambiguously describes the molecular connectivity. This notation indicates the methyl group attachment at position 3 of the oxadiazole ring, the pyrrolidin-3-yl substituent at position 5, and the discrete chloride ion. The International Chemical Identifier key ZNFSKFKUBLQDHA-UHFFFAOYSA-N serves as a standardized identifier for database searches and chemical informatics applications.

| Chemical Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |

| Chemical Abstracts Service Number | 1121057-52-0 |

| Molecular Formula | C₇H₁₂ClN₃O |

| Molecular Weight | 189.643 g/mol |

| Simplified Molecular Input Line Entry System | CC1=NOC(=N1)C2CCNC2.Cl |

| International Chemical Identifier Key | ZNFSKFKUBLQDHA-UHFFFAOYSA-N |

| PubChem Compound Identifier | 53400826 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the planar arrangement of the oxadiazole ring system, which adopts a five-membered heterocyclic configuration. The 1,2,4-oxadiazole ring exhibits planarity due to the delocalized π-electron system that extends across the heteroatoms and carbon centers. The oxygen atom within the ring adopts a slightly distorted trigonal planar geometry, while the nitrogen atoms maintain sp² hybridization that contributes to the overall aromaticity of the system.

The pyrrolidine substituent at position 5 introduces conformational flexibility to the molecule through rotation about the C-C bond connecting the oxadiazole ring to the pyrrolidine moiety. The five-membered pyrrolidine ring adopts an envelope or twist conformation, typical of saturated cyclic amines. The nitrogen atom in the pyrrolidine ring serves as the protonation site in the hydrochloride salt formation, resulting in a positively charged ammonium center that influences the overall molecular geometry and intermolecular interactions.

The methyl group at position 3 of the oxadiazole ring provides steric bulk and electronic donation to the aromatic system. The substitution pattern creates an asymmetric distribution of electron density around the oxadiazole core, influencing both the conformational preferences and the chemical reactivity of the compound. The relative orientation of the pyrrolidine ring with respect to the oxadiazole plane can vary due to rotational freedom, leading to multiple low-energy conformers that may be populated at room temperature.

Oxadiazoles generally satisfy Hückel's rule for aromaticity, though 1,2,4-isomers are considered the least aromatic among five-membered heterocyclic systems and are better described as conjugated dienes. This reduced aromaticity compared to 1,3,4-oxadiazole isomers affects the electronic distribution and molecular geometry, contributing to the unique chemical and physical properties of the 1,2,4-oxadiazole scaffold.

X-ray Crystallographic Studies and Unit Cell Parameters

While specific crystallographic data for this compound are not extensively documented in the available literature, related oxadiazole compounds have been subjected to comprehensive X-ray crystallographic analysis. Crystallographic studies of analogous oxadiazole derivatives reveal important structural features that can be extrapolated to understand the solid-state organization of this compound.

The crystallization behavior of oxadiazole compounds is significantly influenced by the nature of substituents and the presence of ionic interactions in salt forms. In the case of hydrochloride salts, the crystal packing is dominated by hydrogen bonding interactions between the protonated amine center and the chloride anion, as well as potential N-H···Cl⁻ interactions that stabilize the crystal lattice. These ionic interactions typically result in more ordered crystal structures compared to the corresponding free bases.

Related studies on 3-cyclopropyl-5-(3-methyl-triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole have demonstrated that oxadiazole-containing compounds can exhibit conformational polymorphism. Two distinct polymorphic forms were identified, with the monoclinic form crystallizing from volatile solvents and containing higher energy conformers, while the orthorhombic form was obtained through slow evaporation and exhibited lower lattice energy. This polymorphic behavior suggests that this compound may also exhibit multiple crystalline forms depending on crystallization conditions.

The crystal packing in oxadiazole compounds frequently involves π-π stacking interactions between aromatic rings, which can occur in either head-to-head or head-to-tail orientations. These stacking interactions form columnar structures within the crystal lattice and significantly contribute to the overall stability of the solid-state structure. The presence of the pyrrolidine substituent in the target compound may introduce additional van der Waals interactions and hydrogen bonding opportunities that influence the crystal packing arrangement.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. While specific Nuclear Magnetic Resonance data for this compound are not extensively reported in the available literature, the spectroscopic characteristics can be predicted based on the structural features and comparison with related oxadiazole derivatives.

The ¹H Nuclear Magnetic Resonance spectrum is expected to exhibit distinct resonances corresponding to the various proton environments within the molecule. The methyl group at position 3 of the oxadiazole ring typically appears as a singlet at approximately 2.5 parts per million, characteristic of methyl groups attached to aromatic heterocycles. The pyrrolidine ring protons generate a complex multipicity pattern due to the coupling between adjacent methylene groups, with resonances appearing in the range of 1.8-3.5 parts per million depending on their proximity to the nitrogen atom.

The protonated nitrogen in the pyrrolidine ring of the hydrochloride salt form exhibits a characteristic N-H resonance that appears as a broad signal, typically around 8-10 parts per million due to fast exchange with residual water or other protic solvents. This proton signal may show temperature-dependent behavior and can be confirmed through deuterium exchange experiments.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the oxadiazole ring carbons appearing in distinct regions of the spectrum. The carbon atoms of the oxadiazole ring typically resonate in the range of 150-170 parts per million, reflecting their participation in the aromatic π-system. The methyl carbon attached to the oxadiazole ring appears around 10-15 parts per million, while the pyrrolidine ring carbons generate signals in the aliphatic region between 20-60 parts per million.

| Nuclear Magnetic Resonance Assignment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Oxadiazole methyl group | 2.3-2.7 | Singlet |

| Pyrrolidine CH₂ groups | 1.8-3.5 | Multiplet |

| Protonated amine N-H | 8-10 | Broad singlet |

| Oxadiazole ring carbons | 150-170 | - |

| Aliphatic carbons | 20-60 | - |

Infrared and Raman Vibrational Signatures

Infrared and Raman spectroscopy provide complementary information about the vibrational modes and functional group characteristics of this compound. The vibrational spectrum reflects the molecular geometry and bonding environment, offering insights into both intramolecular and intermolecular interactions.

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The oxadiazole ring vibrations typically appear around 1600 cm⁻¹, reflecting the aromatic C=N and C=O stretching modes that are characteristic of the heterocyclic system. These bands may show splitting or shifts depending on the substitution pattern and electronic effects of the attached groups.

The N-H stretching vibrations of the protonated pyrrolidine nitrogen in the hydrochloride salt form generate broad absorption bands in the region of 2500-3500 cm⁻¹. These bands often appear as broad, intense absorptions due to hydrogen bonding interactions with the chloride anion and may show multiple components reflecting different hydrogen bonding environments in the solid state.

Aliphatic C-H stretching vibrations from the methyl group and pyrrolidine ring appear in the region of 2800-3000 cm⁻¹, while the corresponding bending modes are observed around 1400-1500 cm⁻¹. The C-N stretching vibrations of the pyrrolidine ring typically occur around 1000-1200 cm⁻¹, providing characteristic fingerprint information for structural identification.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and ring breathing modes. The oxadiazole ring breathing mode typically appears as a strong Raman band around 800-900 cm⁻¹, while the C-C stretching vibrations of the pyrrolidine ring generate medium-intensity bands in the 800-1200 cm⁻¹ region.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Activity |

|---|---|---|

| N-H stretch (protonated) | 2500-3500 | Weak |

| C-H stretch (aliphatic) | 2800-3000 | Medium |

| Oxadiazole ring vibrations | ~1600 | Strong |

| C-H bending | 1400-1500 | Medium |

| C-N stretch | 1000-1200 | Medium |

| Ring breathing | 800-900 | Strong |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 189 for the intact hydrochloride salt, while the free base form exhibits a molecular ion at m/z 153, corresponding to the loss of hydrogen chloride.

The fragmentation behavior of oxadiazole compounds typically involves initial cleavage at the most labile bonds, often beginning with the loss of substituent groups attached to the heterocyclic ring. In the case of this compound, primary fragmentation may involve the loss of the pyrrolidine moiety, generating a fragment ion corresponding to the 3-methyloxadiazole core. This fragmentation pathway reflects the relative stability of the oxadiazole ring system compared to the alkyl substituents.

Secondary fragmentation processes may include ring-opening reactions of the pyrrolidine moiety, leading to linear alkyl amine fragments. The oxadiazole ring itself may undergo fragmentation through loss of nitrogen or oxygen atoms, though this typically requires higher collision energies due to the aromatic stabilization of the heterocycle.

The protonated molecular ion [M+H]⁺ at m/z 154 serves as the base peak in positive ion mode electrospray ionization mass spectrometry, reflecting the basic nature of the pyrrolidine nitrogen. This ion may undergo further fragmentation through loss of small neutral molecules such as methane (CH₄) or ethylene (C₂H₄) from the pyrrolidine ring, generating characteristic daughter ions that aid in structural confirmation.

| Ion Type | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| [M+H]⁺ | 154 | 100% | Protonated molecular ion |

| [M-HCl+H]⁺ | 154 | Variable | Free base molecular ion |

| [M-pyrrolidine]⁺ | 84 | 60-80% | Oxadiazole core fragment |

| [Pyrrolidine+H]⁺ | 70 | 40-60% | Pyrrolidine fragment |

| [M-CH₄]⁺ | 138 | 20-40% | Methane loss |

Properties

IUPAC Name |

3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFSKFKUBLQDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121057-52-0 | |

| Record name | 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidoxime Condensation with Carboxylic Acid Derivatives

- Amidoximes react with activated carboxylic acid derivatives (such as acyl chlorides or in situ activated acids using N,N′-carbonyldiimidazole) to form O-acylated amidoximes.

- Upon heating (typically above 100 °C), these intermediates undergo cyclodehydration to yield the 1,2,4-oxadiazole ring.

- Microwave-assisted heating can also be employed to facilitate this cyclization.

- This method allows for one-pot syntheses, as demonstrated by the preparation of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline with a 59% yield starting from tert-butylamidoxime and 4-aminobenzoic acid (Scheme 2 in the literature).

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

- Amidoximes are converted to nitrile oxides, which then undergo [3+2] cycloaddition with nitriles to form the oxadiazole ring.

- Catalysts such as p-toluenesulfonic acid combined with ZnCl₂ or ZnBr₂ can facilitate this process.

- Optimization of catalyst combinations and solvents (e.g., methanesulfonic acid with ZnBr₂ in acetonitrile) has led to improved yields, up to 93% for intermediates analogous to the target compound.

- This method is advantageous for its mild conditions and higher yields compared to the amidoxime route.

Specific Preparation of 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

While direct literature on the hydrochloride salt of 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is limited, the preparation of closely related 1,2,4-oxadiazole derivatives bearing pyrrolidinyl substituents follows the principles outlined above.

Starting Materials and Intermediate Formation

- The pyrrolidin-3-yl substituent can be introduced via appropriate pyrrolidine derivatives or through amination steps post-oxadiazole ring formation.

- Amidoximes derived from methyl-substituted amidoximes and pyrrolidine-containing nitriles or carboxylic acids are typical precursors.

- Activation of carboxylic acids or nitriles is critical for successful cyclization.

Cyclization and Salt Formation

- After oxadiazole ring formation via amidoxime condensation or cycloaddition, the free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often yielding a stable crystalline product suitable for isolation and characterization.

Data Table: Comparative Yields and Conditions for Oxadiazole Synthesis

| Method | Key Reagents | Catalyst(s) | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amidoxime condensation | Amidoxime + activated carboxylic acid | N,N′-carbonyldiimidazole | DMF | 120 °C | 4 hours | 59 | One-pot, cyclodehydration step |

| 1,3-Dipolar cycloaddition | Amidoxime + nitrile | Methanesulfonic acid + ZnBr₂ | Acetonitrile | 80 °C | 2 hours | 93 | Optimized catalyst system, mild conditions |

| Hydrogenation post-cycloaddition | Nitro-substituted oxadiazole intermediate | Pd/C (catalytic hydrogenation) | Various | RT to mild | Variable | 64 | One-pot reduction to amine intermediate |

Research Findings and Notes

- The amidoxime condensation method is reliable but may offer moderate yields (~59%) and requires elevated temperatures for cyclodehydration.

- The 1,3-dipolar cycloaddition method, especially with optimized acid and zinc halide catalysts in acetonitrile, significantly improves yields (up to 93%) and proceeds under milder conditions.

- Subsequent functional group transformations (e.g., hydrogenation of nitro intermediates to amines) can be integrated into one-pot procedures to streamline synthesis.

- Structural confirmations of intermediates and final products are typically performed by X-ray crystallography, ensuring the integrity of the oxadiazole ring and substituent positioning.

- Conversion to hydrochloride salts is a standard step for improving compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogenated nitrogen atoms.

Substitution: Substituted oxadiazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activity. For instance, compounds similar to 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have shown efficacy against various cancer cell lines by inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation. The presence of the pyrrolidine moiety enhances the bioactivity of these compounds .

-

Antimicrobial Activity

- Research has demonstrated that oxadiazole derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacteria and fungi. For example, certain structural modifications in oxadiazoles have led to increased potency against resistant strains of bacteria .

- Neuroprotective Effects

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Trends

- Synthetic Routes : The target compound is synthesized via cyclocondensation of amidoximes with carboxylic acids, a method shared with other 1,2,4-oxadiazoles (e.g., ). Modifications in substituents require tailored reagents, such as EDC·HCl for coupling .

- Biological Activity : Pyrrolidine-containing oxadiazoles show promise in anti-inflammatory and antibacterial contexts, as seen in analogs like oxolamine hydrochloride (). The trifluoromethyl variant () may improve pharmacokinetics.

- Safety Profile : The target compound’s HCl salt mitigates volatility but requires careful handling due to skin/eye irritation risks (GHS H315-H319) .

Biological Activity

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 1121057-52-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial effects.

The molecular formula of this compound is with a molecular weight of approximately 189.64 g/mol. The compound features a unique oxadiazole ring structure, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1121057-52-0 |

| Molecular Formula | C7H12ClN3O |

| Molecular Weight | 189.64 g/mol |

| IUPAC Name | 3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |

| SMILES | CC1=NOC(=N1)C2CCNC2.Cl |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with oxadiazole precursors. This method allows for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

A study evaluating the anticancer activity of related oxadiazoles reported that certain derivatives exhibited effective inhibition against A549 lung adenocarcinoma cells. The compounds were tested using an MTT assay to measure cell viability post-treatment. The results indicated that modifications in the oxadiazole structure significantly impacted cytotoxicity.

Table 1: Anticancer Activity of Related Oxadiazoles

| Compound ID | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | A549 | 10 | Significant cytotoxicity |

| Compound B | HeLa | 15 | Moderate activity |

| Compound C | MCF7 | >20 | Low activity |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. In vitro studies have demonstrated effectiveness against multidrug-resistant strains of bacteria. For example, a study found that derivatives with pyrrolidine substitutions exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound D | MRSA | 8 | High |

| Compound E | E. coli | >64 | No activity |

| Compound F | S. aureus | 16 | Moderate |

Case Studies

- Anticancer Efficacy : A study conducted on a series of oxadiazole compounds found that those with a pyrrolidine moiety showed enhanced cytotoxicity against cancer cells compared to their non-pyrrolidine counterparts. The mechanism of action was attributed to the induction of apoptosis in cancer cells.

- Antimicrobial Resistance : In another case study focusing on antimicrobial resistance, derivatives similar to this compound were tested against resistant strains of Staphylococcus aureus. The results indicated a promising reduction in bacterial viability, suggesting potential for development into therapeutic agents.

Q & A

Q. What are the established synthetic routes for 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride?

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation between amidoximes and carboxylic acid derivatives. For example, hydroxylamine hydrochloride can react with nitriles to form amidoximes, which are then coupled with activated carboxylic acids (e.g., using EDC·HCl as a coupling agent) to yield the oxadiazole core . Modifications to the pyrrolidine substituent may involve alkylation or reductive amination of the amine group, followed by hydrochloric acid salt formation .

Q. How is the structural integrity of this compound verified in academic settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for confirming molecular structure. For instance, in related oxadiazoles, ¹H NMR peaks for the pyrrolidine ring protons appear between δ 1.8–3.2 ppm, while the oxadiazole ring protons resonate at δ 8.0–8.5 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate purity and stereochemistry .

Q. What preliminary biological activities are reported for 1,2,4-oxadiazole derivatives?

1,2,4-Oxadiazoles are known for anti-infective, anti-inflammatory, and anticancer properties. For example, derivatives with substituted aryl groups exhibit IC₅₀ values <10 µM against breast cancer cell lines (e.g., T47D) via apoptosis induction . However, activity varies significantly with substituent positioning, necessitating systematic screening .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine moiety affect biological activity?

SAR studies highlight that the pyrrolidine ring’s stereochemistry and substitution pattern influence target binding. For instance, replacing the pyrrolidine with a pyridyl group in analogous compounds enhanced selectivity for cancer cell lines, while bulkier substituents reduced bioavailability . Computational docking studies (e.g., with TIP47, an IGF II receptor-binding protein) can rationalize these trends .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?

MX-1 xenograft models in mice have been used for related oxadiazoles, showing tumor growth inhibition (TGI) rates of 40–60% at 50 mg/kg doses. Key parameters include plasma half-life (t₁/₂ ≈ 2–4 hours) and blood-brain barrier penetration, assessed via LC-MS/MS . Optimization of formulations (e.g., hydrochloride salts) improves solubility and oral bioavailability .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

Discrepancies may arise from cell-specific expression of molecular targets (e.g., TIP47) or differences in membrane permeability. For example, a compound active against colorectal cancer (HCT-116) but inactive in lung cancer (A549) suggests target heterogeneity. Combinatorial assays (e.g., CRISPR-Cas9 knockouts) and transcriptomic profiling can identify resistance mechanisms .

Q. What analytical methods are recommended for stability studies of this hydrochloride salt?

Accelerated stability testing under ICH guidelines (40°C/75% RH) over 6 months, monitored via HPLC, reveals degradation products. Common issues include hydrolysis of the oxadiazole ring under acidic conditions, mitigated by lyophilization or storage at −20°C .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

- Coupling Agents : EDC·HCl or DCC improve amidoxime-carboxylic acid coupling efficiency (yields >70%) .

- Solvent Selection : Dichloromethane or acetonitrile minimizes side reactions during cyclization .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How is apoptosis induction quantified in cellular assays?

Flow cytometry with Annexin V-FITC/PI staining distinguishes early/late apoptosis. Caspase-3/7 activation assays (luminescent substrates) provide kinetic data. For example, T47D cells treated with 10 µM of a related oxadiazole showed 60% caspase activation at 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.